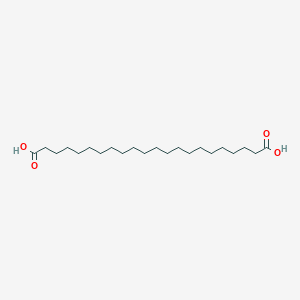

Docosanedioic acid

Description

This compound has been reported in Pinus radiata with data available.

Properties

IUPAC Name |

docosanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXRZJSPDXZJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198519 | |

| Record name | Docosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-56-6 | |

| Record name | Docosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCOSANEDIOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR7J081T20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Docosanedioic acid?

An In-depth Technical Guide to the Physical and Chemical Properties of Docosanedioic Acid

This compound, also known as phellogenic acid, is a long-chain dicarboxylic acid with the chemical formula C22H42O4.[1][2][3] It is classified as an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at each end of its 22-carbon aliphatic chain.[3] This structure imparts specific physical and chemical properties that make it a valuable molecule in various scientific and industrial applications, including organic synthesis, the production of polymers, and as a starting material for ultrasound contrast agents.[2][4] It is also utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker.[1][][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.

| Property | Value | Source(s) |

| Molecular Formula | C22H42O4 | [1][7][8] |

| Molecular Weight | 370.57 g/mol | [1][7][8] |

| Appearance | White to light yellow solid/powder/crystal | [2][7] |

| Melting Point | 119–131 °C | [2][][7][9] |

| Boiling Point | 527 °C at 760 mmHg | [2][] |

| Density | 0.972 g/cm³ | [2][] |

| Solubility | Insoluble in water; Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone. | [2][4] |

| pKa (Strongest Acidic) | 4.65 (Predicted) | [10] |

| Flash Point | 286.6 °C | [2] |

| CAS Number | 505-56-6 | [1][2][7] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. Available spectral information includes:

-

1H NMR Spectra: Available from suppliers like Sigma-Aldrich.[3]

-

Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[3]

-

Infrared (IR) Spectra: FTIR spectra (Mull technique) are also available from commercial sources.[3]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. The following are detailed methodologies for key synthesis procedures.

Wolff-Kishner Reduction of Disodium 7,16-diketodocosanedioate

This method involves the deoxygenation of a diketone intermediate to form the final dicarboxylic acid.[2][4]

Methodology:

-

Reaction Setup: Disodium 7,16-diketodocosanedioate is mixed with triethanolamine, hydrazine hydrate, and potassium hydroxide in an aqueous medium.[4]

-

Reflux: The mixture is refluxed to facilitate the reaction.[4] The hydrazine hydrate forms a hydrazone with the ketone groups.

-

Elimination: The presence of a strong base (potassium hydroxide) at high temperature promotes the elimination of nitrogen gas, resulting in the reduction of the carbonyl groups to methylene groups.[4]

-

Acidification: A small amount of hydrochloric acid is added to neutralize the reaction mixture and protonate the carboxylate groups, yielding this compound.[2]

-

Purification: The product can be purified by recrystallization from a suitable solvent such as 2-methoxyethanol.[11]

Oxidative Coupling of 10-Undecynoic Acid

This method builds the 22-carbon chain through the dimerization of a shorter alkyne-containing fatty acid.[2][4]

Methodology:

-

Coupling Reaction: 10-Undecynoic acid undergoes oxidative coupling in the presence of a palladium catalyst. This reaction forms docosa-10,12-diynedioic acid.[2][4]

-

Hydrogenation: The resulting diynedioic acid is then reduced. This is typically achieved through catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.[2][4] This step saturates the triple bonds to form the final this compound.

Desulfurization of 2,5-bis(ω-carboyoctyl)thiophene

This process utilizes a sulfur-containing heterocyclic compound as a precursor to the long-chain dicarboxylic acid.[2][4]

Methodology:

-

Reaction Setup: 2,5-bis(ω-carboyoctyl)thiophene is dissolved in a suitable solvent.

-

Catalytic Desulfurization: Raney nickel is added as the catalyst. Raney nickel is particularly effective at cleaving carbon-sulfur bonds.[2][4]

-

Hydrogenation: The reaction is carried out under a hydrogen atmosphere. The Raney nickel catalyzes both the cleavage of the C-S bonds in the thiophene ring and the saturation of the carbon chain, yielding this compound.[2][4]

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis of this compound via Wolff-Kishner Reduction.

Caption: Role of this compound as an ADC Linker.

Caption: Omega-Oxidation Pathway of Docosanoic Acid.[]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 505-56-6 | Benchchem [benchchem.com]

- 6. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound - [sigmaaldrich.com]

- 9. 二十二碳烷酸 85% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0242127) [hmdb.ca]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Natural Sources and Occurrence of Docosanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanedioic acid (C22H42O4), a long-chain α,ω-dicarboxylic acid, is a molecule of significant interest due to its potential applications in the synthesis of polymers, lubricants, and as a precursor for various specialty chemicals. Its natural occurrence, primarily in plant- and microbe-derived materials, presents opportunities for sustainable sourcing and novel biotechnological production methods. This technical guide provides an in-depth overview of the natural sources, occurrence, and relevant biochemical pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Quantitative Data

This compound is found in various natural sources, predominantly as a component of complex plant polyesters and microbial lipids. The following tables summarize the known natural occurrences and, where available, the quantitative data for this compound.

Plant Sources

This compound is a notable constituent of suberin, a complex lipophilic polyester found in the cell walls of various plant tissues, providing a protective barrier against environmental stresses. It is also found in certain plant waxes.

| Plant Source | Tissue/Component | This compound Content | Reference(s) |

| Pinus radiata (Radiata Pine) | Bark Suberin | Present, but specific quantitative data is not readily available in the reviewed literature. Further targeted analysis is required. | [1] |

| Solanum tuberosum (Potato) | Periderm (Peel) Suberin | Present as a minor component of the α,ω-dicarboxylic acid fraction. The total α,ω-diacid content in potato suberin is approximately 30-50% of the total monomers, with octadec-9-ene-1,18-dioic acid being the most abundant. Specific quantification of this compound requires dedicated analysis. | [2][3] |

| Rhus succedanea (syn. Toxicodendron succedaneum) (Wax Tree) | Fruit Wax ("Japan Wax") | Japan wax contains approximately 6% total dibasic acids. Gas chromatographic analysis has shown that C22 (this compound) and C23 (tricosanedioic acid) are the predominant dibasic acids in this mixture. | [3][4] |

Microbial Sources

Certain microorganisms, particularly yeasts of the Candida genus, are capable of producing long-chain dicarboxylic acids, including this compound, through the ω-oxidation of corresponding n-alkanes or fatty acids.

| Microbial Source | Substrate | Product Concentration/Yield | Reference(s) |

| Candida tropicalis | Docosanoic acid (Behenic acid) or n-docosane | Can efficiently convert substrates with chain lengths up to 22 carbons to the corresponding dicarboxylic acids. Specific yield for this compound production can be optimized through metabolic engineering. | [5] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Suberin

This protocol provides a general framework for the analysis of suberin monomers, including this compound, from plant tissues like potato peel or pine bark.

1.1. Sample Preparation and Delipidation:

-

Grind the dried plant material (e.g., potato peels, pine bark) to a fine powder.

-

Perform exhaustive Soxhlet extraction with a series of organic solvents of increasing polarity (e.g., chloroform, methanol) to remove soluble lipids (waxes, resins, etc.).

-

Dry the resulting delipidated plant residue.

1.2. Suberin Depolymerization (Methanolysis):

-

To the dried, delipidated residue, add a solution of 1 M sodium methoxide (NaOMe) in dry methanol.[6]

-

Reflux the mixture for 2-4 hours or allow it to react at room temperature overnight with stirring. This process cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

-

Neutralize the reaction mixture with an acid (e.g., HCl) and extract the fatty acid methyl esters with a non-polar solvent like n-hexane or dichloromethane.[6]

-

Wash the organic phase with water to remove impurities and dry it over anhydrous sodium sulfate.

1.3. Derivatization for GC-MS Analysis:

-

Evaporate the solvent from the extracted methyl esters under a stream of nitrogen.

-

To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[2]

-

Heat the mixture at 70-80°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the analytes for GC analysis.

1.4. GC-MS Quantification:

-

Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), ramp to a final temperature (e.g., 300°C) at a controlled rate to ensure separation of all components.

-

Injector Temperature: 250-280°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Quantification:

-

Identify the peak corresponding to the di-TMS derivative of this compound dimethyl ester based on its retention time and mass spectrum (characteristic fragment ions).

-

Quantify the amount of this compound by using an internal standard (e.g., a C21 or C23 α,ω-dicarboxylic acid) and generating a calibration curve with a pure standard of this compound.

-

Signaling and Biosynthetic Pathways

Suberin Biosynthesis in Plants

The biosynthesis of suberin monomers, including long-chain α,ω-dicarboxylic acids, is a complex process that occurs primarily in the endoplasmic reticulum (ER). The pathway involves the elongation of fatty acid precursors and subsequent modifications by various enzymes.

Caption: Biosynthesis of this compound within the Suberin Pathway.

Microbial Production of Dicarboxylic Acids via ω-Oxidation

Candida tropicalis utilizes the ω-oxidation pathway to convert long-chain fatty acids into their corresponding dicarboxylic acids. This pathway is an alternative to the β-oxidation pathway, which is the primary route for fatty acid degradation.

Caption: ω-Oxidation Pathway for this compound Production in Candida tropicalis.

Conclusion

This compound is a naturally occurring long-chain dicarboxylic acid with promising industrial applications. Its presence in renewable resources like plant suberin and its potential for microbial synthesis highlight the opportunities for developing sustainable production methods. This guide has provided a comprehensive overview of its natural sources, quantitative occurrence, analytical protocols, and biosynthetic pathways to aid researchers and industry professionals in harnessing the potential of this valuable molecule. Further research is warranted to explore and quantify this compound in a wider range of natural sources and to optimize microbial production strains and processes.

References

- 1. ajbasweb.com [ajbasweb.com]

- 2. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pfaf.org [pfaf.org]

- 5. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers [jove.com]

Docosanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 505-56-6

Molecular Formula: C₂₂H₄₂O₄

Molecular Structure: HOOC(CH₂)₂₀COOH

This technical guide provides an in-depth overview of docosanedioic acid, a long-chain dicarboxylic acid with significant potential in various scientific and therapeutic applications. This document details its chemical and physical properties, synthesis methods, and key applications in drug delivery and diagnostics, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as phellogenic acid, is a saturated C22 α,ω-dicarboxylic acid.[1] Its long aliphatic chain imparts unique properties that are leveraged in the synthesis of polymers and long-chain derivatives.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 505-56-6 | [3][4] |

| Molecular Formula | C₂₂H₄₂O₄ | [3] |

| Molecular Weight | 370.57 g/mol | [3] |

| Appearance | White solid/powder | [4][5] |

| Melting Point | 126-131 °C | [6] |

| Boiling Point | 527 °C | [4] |

| Density | 0.972 g/cm³ | [4] |

| Solubility | Insoluble in water.[4] Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone.[2] | |

| Flash Point | 286.6 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by a prominent signal from the methylene protons of the long aliphatic chain, typically observed as a broad multiplet. The acidic protons of the carboxylic acid groups appear as a singlet at a downfield chemical shift, usually around 12 ppm, though this can be broad and its position is dependent on concentration and solvent.[5]

-

¹³C NMR: The carbon NMR spectrum shows a signal for the carboxyl carbons in the range of 175-185 ppm. The methylene carbons of the aliphatic chain produce a series of signals in the aliphatic region of the spectrum.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching band from the carboxylic acid groups, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption is observed around 1700-1730 cm⁻¹, characteristic of a saturated carboxylic acid dimer.[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wolff-Kishner reduction of a diketone precursor.[4]

Experimental Protocol: Wolff-Kishner Reduction

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Formation of the Hydrazone

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve disodium 7,16-diketodocosanedioate in triethanolamine.

-

Add hydrazine hydrate to the solution and reflux the mixture. This step forms the hydrazone intermediate in situ.

Step 2: Reduction to the Alkane

-

To the refluxing solution, cautiously add potassium hydroxide pellets.

-

Continue to heat the mixture, allowing the temperature to rise, which facilitates the decomposition of the hydrazone and the release of nitrogen gas.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.[4]

Applications in Drug Development and Diagnostics

The unique properties of this compound make it a valuable building block in several areas of biomedical research.

Linker for Antibody-Drug Conjugates (ADCs)

This compound can function as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][7] The long aliphatic chain can provide spacing between the antibody and the cytotoxic payload, which can be advantageous for the efficacy of the ADC.

-

Activation of this compound: Convert one of the carboxylic acid groups of this compound to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the diacid with a carbodiimide, like EDC, in the presence of NHS.

-

Payload Conjugation: React the activated this compound with the cytotoxic drug, which typically contains a free amine or hydroxyl group, to form a stable amide or ester bond.

-

Linker-Payload Activation: Activate the remaining carboxylic acid group of the this compound-drug conjugate using the same EDC/NHS chemistry.

-

Antibody Conjugation: React the activated linker-payload moiety with the monoclonal antibody. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.

-

Purification: Purify the resulting ADC using techniques such as size exclusion chromatography or protein A affinity chromatography to remove unconjugated drug, linker, and antibody.

Precursor for Ultrasound Contrast Agents

This compound is a starting material for the synthesis of ultrasound contrast agents.[1][4] These agents are typically microbubbles that enhance the contrast of ultrasound images. The dicarboxylic acid can be incorporated into the shell of the microbubble.

-

Amphiphile Synthesis: this compound can be functionalized to create an amphiphilic molecule. For example, one of the carboxylic acid groups can be reacted with a hydrophilic head group, such as polyethylene glycol (PEG), while the long aliphatic chain serves as the hydrophobic tail.

-

Microbubble Formulation: The amphiphilic derivative is then dispersed in an aqueous solution along with a gas, typically a perfluorocarbon.

-

Sonication: The mixture is subjected to high-energy sonication, which leads to the formation of gas-filled microbubbles stabilized by a shell of the amphiphilic molecules. The hydrophobic tails orient towards the gas core, while the hydrophilic head groups face the aqueous exterior.

Precursor for Antifungal Agents

This compound can be used to produce 1,22-docosanediol, which is a precursor to a phosphocholine derivative with antifungal activity.[4]

-

Reduction of this compound: The dicarboxylic acid is reduced to the corresponding diol, 1,22-docosanediol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Synthesis of the Phosphocholine Derivative: The diol is then used in a multi-step synthesis to produce 1,22-bis-2-(trimethylammonium)ethylphosphatidyldocosane. This involves reactions to introduce the phosphate and choline head groups.

Conclusion

This compound is a versatile long-chain dicarboxylic acid with a growing number of applications in the fields of drug delivery and medical diagnostics. Its well-defined structure and chemical reactivity make it an attractive component for the construction of complex biomolecular systems. Further research into its applications is likely to uncover new and innovative uses for this valuable chemical entity.

References

- 1. Preparation of ultrasound contrast agents: The exploration of the structure-echogenicity relationship of contrast agents based on neural network model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azom.com [azom.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of targeted microbubbles: ultrasound contrast agents for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

IUPAC name and synonyms for Docosanedioic acid.

An In-depth Technical Guide to Docosanedioic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and its emerging role in drug development.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is This compound .[1][2] It is also known by a variety of other names, which are frequently encountered in literature and chemical databases.

Common Synonyms: [2][3][][5][]

-

Felogenic acid

-

Phellogenic acid

-

Phelogenic acid

-

1,22-Docosanedoic acid

-

1,20-Eicosanedicarboxylic acid

-

Docosan-1,22-dioic acid

Physicochemical Properties

This compound is a long-chain dicarboxylic acid with the chemical formula C₂₂H₄₂O₄.[1][3] It is characterized by a 22-carbon aliphatic chain with a carboxylic acid group at each end.[1] This structure imparts specific physical and chemical properties valuable in various applications.[1]

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₄ | [1][2][5][] |

| Molecular Weight | 370.57 g/mol | [1][][5][] |

| CAS Number | 505-56-6 | [1][2] |

| Appearance | White solid | [3][][] |

| Melting Point | 124–126 °C | [1] |

| Boiling Point | 527 °C | [3][] |

| Density | 0.972 g/cm³ | [3][][] |

| Solubility | Insoluble in water, sparingly soluble in DMSO (1 mg/mL) | [1][3] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported in the literature. The following are detailed methodologies for key synthetic routes.

Wolff-Kishner Reduction of 7,16-Diketodocosanedioate

This method involves the reduction of a diketone precursor.

Methodology: Disodium 7,16-diketodocosanedioate is reacted with triethanolamine, hydrazine hydrate, and potassium hydroxide. A small amount of hydrochloric acid is used to facilitate the reaction, which proceeds via a Wolff-Kishner reduction mechanism to yield this compound.[1][3]

Desulfurization of 2,5-bis(ω-carboyoctyl)thiophene

This approach utilizes a thiophene derivative as the starting material.

Methodology: 2,5-bis(ω-carboyoctyl)thiophene is subjected to desulfurization using Raney nickel as the catalyst. This process removes the sulfur atom from the thiophene ring and reduces the double bonds, resulting in the formation of this compound.[3]

Oxidative Coupling of 10-Undecynoic Acid

This synthesis route involves the coupling of two smaller alkyne molecules.

Methodology: 10-undecynoic acid undergoes oxidative coupling to form docosa-10,12-diynedioic acid. This intermediate is then reduced using a palladium catalyst to saturate the triple bonds, yielding this compound with a reported yield of 90%.[1][3]

Role in Drug Development and Biological Systems

This compound has garnered attention for its potential applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs).[][5][7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The long aliphatic chain of this compound can be utilized as a hydrophobic, non-cleavable linker to conjugate drugs to antibodies.[]

Signaling Pathways and Metabolism

This compound is involved in lipid metabolism, specifically through the ω-oxidation pathway. This metabolic route serves as an alternative to the primary β-oxidation of fatty acids, especially when mitochondrial β-oxidation is impaired.[8]

The following diagram illustrates the ω-oxidation pathway leading to the formation of this compound.

Caption: The ω-oxidation pathway of docosanoic acid to this compound.

Experimental Workflow: Synthesis via Wolff-Kishner Reduction

The logical workflow for the synthesis of this compound via Wolff-Kishner reduction can be visualized as follows.

Caption: Workflow for the synthesis of this compound via Wolff-Kishner reduction.

References

- 1. This compound | 505-56-6 | Benchchem [benchchem.com]

- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 7. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Docosanedioic Acid: A Technical Guide for Researchers

Abstract

Docosanedioic acid (DCdA) is a long-chain α,ω-dicarboxylic acid that is increasingly utilized in pharmaceutical and materials science. Its long aliphatic chain provides unique properties, making it a valuable component in the synthesis of advanced materials and as a linker in drug delivery systems, notably in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A thorough understanding of its solubility in various solvents is critical for its effective application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical framework for solvent selection.

Introduction

This compound (CAS: 505-56-6), with the chemical formula HOOC(CH₂)₂₀COOH, is a C22 linear dicarboxylic acid.[1][2] Its structure, featuring two terminal carboxylic acid groups and a long hydrophobic hydrocarbon chain, imparts an amphiphilic character, though its overall nature is predominantly nonpolar. This structure dictates its solubility, making it generally insoluble in aqueous solutions while showing varying degrees of solubility in organic solvents.[1] In the realm of drug development, DCdA's bifunctional nature allows it to act as a stable, non-cleavable linker, covalently attaching therapeutic payloads to targeting moieties like antibodies.[] The choice of solvent is paramount for achieving desired concentrations, ensuring reaction efficiency, and enabling effective purification of DCdA-containing conjugates.

Solubility of this compound

The solubility of this compound is primarily governed by the principle of "like dissolves like." Due to its long, nonpolar alkyl chain, it exhibits poor solubility in polar solvents like water.[1] Higher solubility is achieved in organic solvents that can effectively solvate the long hydrocarbon chain. Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. The following table summarizes the known qualitative and quantitative solubility information.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Protic, Polar | Insoluble | 25 | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Sparingly soluble (~1 mg/mL) | Not Specified | [4] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Aprotic, Polar | Sparingly soluble | Not Specified | [4] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble (when hot) | Not Specified | [4] |

Factors Influencing Solubility

-

Solvent Polarity: As a predominantly nonpolar molecule, this compound's solubility is expected to be higher in less polar organic solvents. However, the two terminal carboxylic acid groups require a solvent with some capacity for hydrogen bonding to achieve good solvation. This suggests that solvents of intermediate polarity or mixtures of solvents may be particularly effective.

-

Temperature: The dissolution of a solid solute in a solvent is typically an endothermic process. Therefore, the solubility of this compound in most organic solvents is expected to increase significantly with an increase in temperature. This is exemplified by its noted solubility in hot ethanol.[4]

-

pH (in aqueous systems): Although insoluble in neutral water, this compound's solubility in aqueous systems is highly pH-dependent. At pH values above the pKa of its carboxylic acid groups, the molecule will be deprotonated to form a dicarboxylate salt (docosanedioate).[5] These ionic species are significantly more soluble in water than the neutral acid. This property is crucial for certain formulation and purification strategies.

-

Chain Length: In the homologous series of dicarboxylic acids, solubility in a given organic solvent tends to decrease as the carbon chain length increases due to the increasing dominance of the nonpolar alkyl chain.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[10][11]

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 20 mg of DCdA in 2 mL of solvent). The presence of undissolved solid is essential to ensure equilibrium is reached.[8]

-

Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[9]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[12]

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean autosampler vial. This step removes any remaining microscopic particles.[7]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.[7] For dicarboxylic acids, which may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization followed by GC-MS can be effective.[10][11]

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility at the specified temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on the intended application, such as chemical synthesis, purification, or formulation. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

This compound is a long-chain dicarboxylic acid with solubility characteristics dominated by its nonpolar aliphatic backbone. It is insoluble in water but exhibits limited to moderate solubility in polar organic solvents, which can be enhanced by heating. The lack of comprehensive quantitative solubility data in the public domain necessitates experimental determination for specific applications. The standardized shake-flask method provides a reliable means of obtaining such data. For researchers and drug development professionals, a systematic approach to solvent selection, considering the required concentration, temperature, and compatibility with downstream processes, is essential for the successful application of this versatile molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 505-56-6 | Benchchem [benchchem.com]

- 5. Docosanedioate | C22H40O4-2 | CID 22173968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide on the Physicochemical Properties and Applications of Docosanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanedioic acid, a C22 α,ω-dicarboxylic acid, is a long-chain saturated fatty acid with significant potential in various scientific and therapeutic applications. Its unique bifunctional nature, with carboxyl groups at both ends of a long aliphatic chain, imparts specific physicochemical properties that are being leveraged in the development of advanced materials and novel drug delivery systems. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and an exploration of its application as a non-cleavable linker in antibody-drug conjugates (ADCs).

Physicochemical Properties of this compound

The melting and boiling points of a compound are critical physical constants that provide insights into its purity, molecular structure, and the nature of intermolecular forces. For this compound, these properties are influenced by its long hydrocarbon chain and the presence of two polar carboxylic acid functional groups.

Data Presentation

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the melting point is often reported as a range, which can be indicative of the presence of impurities or polymorphic forms.

| Property | Value (°C) | Value (K) |

| Melting Point | 126.0 - 131.0 °C | 399.15 - 404.15 K |

| Boiling Point | 527 °C | 800.15 K |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination using the Capillary Method

The capillary method is a widely used technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as the range between these two temperatures.

Boiling Point Determination

Due to the high boiling point of this compound, its determination requires specific laboratory techniques to avoid thermal decomposition. The distillation method under reduced pressure is often employed, and the boiling point at atmospheric pressure is extrapolated. A simplified method for high-boiling liquids is the micro boiling point determination using a Thiele tube.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat-stable liquid (e.g., silicone oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing the heating liquid.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample at the given atmospheric pressure.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this role, it connects a cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells. The long, flexible aliphatic chain of this compound can influence the physicochemical properties of the resulting ADC, such as its solubility and stability.

Experimental Workflow for ADC Synthesis using this compound

The following is a generalized workflow for the conjugation of a drug to an antibody using this compound as a linker. This process typically involves the activation of the carboxylic acid groups followed by amide bond formation with lysine residues on the antibody.

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound as a linker.

Detailed Steps in the Experimental Workflow

-

Activation of this compound: One of the carboxylic acid groups of this compound is activated to facilitate amide bond formation. This is commonly achieved by converting it to an N-hydroxysuccinimide (NHS) ester using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). This reaction is typically performed in an anhydrous organic solvent.

-

Coupling to the Drug: The activated this compound is then reacted with the cytotoxic drug, which contains a suitable nucleophilic group (e.g., an amine), to form a drug-linker conjugate. This reaction is also carried out in an appropriate organic solvent.

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, often at a specific pH to ensure the reactivity of the lysine residues.

-

Conjugation to the Antibody: The drug-linker conjugate, with its remaining activated carboxylic acid group, is added to the antibody solution. The activated ester reacts with the ε-amino groups of solvent-accessible lysine residues on the antibody surface, forming stable amide bonds. The reaction conditions (e.g., pH, temperature, and stoichiometry) are carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and other reagents. Common purification techniques include size-exclusion chromatography (SEC) and affinity chromatography.

-

Characterization: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and binding affinity to its target antigen. Techniques such as mass spectrometry, hydrophobic interaction chromatography (HIC), and enzyme-linked immunosorbent assay (ELISA) are employed for this purpose.

Conclusion

This compound is a valuable long-chain dicarboxylic acid with well-defined thermal properties. The methodologies for determining its melting and boiling points are standard in organic chemistry and crucial for its quality control. Its application as a non-cleavable linker in the construction of antibody-drug conjugates highlights its importance in the field of targeted cancer therapy. The provided experimental workflow offers a foundational understanding for researchers and drug development professionals interested in utilizing this compound for the synthesis of novel ADCs. Further research into the impact of this linker on ADC properties will continue to expand its utility in the development of next-generation therapeutics.

A Comprehensive Technical Guide to the Spectral Analysis of Docosanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for docosanedioic acid, a long-chain dicarboxylic acid. The information presented herein is essential for researchers and professionals involved in the identification, characterization, and utilization of this compound in various scientific and pharmaceutical applications. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by generalized experimental protocols.

Introduction to this compound

This compound, with the chemical formula HOOC(CH₂)₂₀COOH, is a saturated alpha,omega-dicarboxylic acid. Its long aliphatic chain and terminal carboxylic acid groups define its physicochemical properties and its spectral behavior. Accurate spectral analysis is crucial for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the carboxylic acid groups and the long methylene chain.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a few key signals. Due to the molecule's symmetry, protons in equivalent chemical environments will have the same chemical shift.

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 2H |

| α-Methylene (-CH₂-COOH) | 2.2 - 2.4 | Triplet | 4H |

| β-Methylene (-CH₂-CH₂-COOH) | 1.5 - 1.7 | Multiplet | 4H |

| Bulk Methylene (-(CH₂)₁₈-) | 1.2 - 1.4 | Multiplet (broad) | 32H |

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | 175 - 185 |

| α-Methylene (-CH₂-COOH) | 30 - 35 |

| β-Methylene (-CH₂-CH₂-COOH) | 24 - 26 |

| Bulk Methylene (-(CH₂)₁₈-) | 28 - 30 |

2.3. Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a small amount of methanol-d₄ for solubility) in an NMR tube.

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay appropriate for quantitative analysis if needed.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the long aliphatic chain.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Alkane | C-H stretch | 2850-2960 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, Sharp |

| Methylene | C-H bend (scissoring) | ~1470 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Medium, Broad |

3.1. Experimental Protocol for FTIR Spectroscopy

A common method for acquiring the IR spectrum of solid this compound is as follows:

-

Sample Preparation (Mull Technique): A small amount of the solid sample is ground with a mulling agent (e.g., Nujol - mineral oil) to create a fine paste. This paste is then pressed between two salt plates (e.g., KBr or NaCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the mulling agent and salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule. The positions and shapes of these bands are used to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, a common technique is Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to increase volatility.

4.1. Mass Spectral Data

The mass spectrum of this compound (or its derivatized form) will show a molecular ion peak (or a related ion) and a series of fragment ions. Publicly available data from the NIST Mass Spectrometry Data Center for this compound (NIST Number: 156090) indicates prominent peaks at m/z values of 55, 98, and 41.[3] A detailed fragmentation pattern would be extensive, but key fragmentation pathways for long-chain dicarboxylic acids include:

-

Loss of water (-18 Da) from the molecular ion.

-

Loss of a carboxyl group (-45 Da) .

-

Alpha-cleavage adjacent to the carbonyl group.

-

Cleavage along the aliphatic chain , leading to a series of hydrocarbon fragments separated by 14 Da (-CH₂-).

| Ion Type | Expected m/z | Significance |

| Molecular Ion [M]⁺ | 370.3 | Molecular Weight |

| [M-H₂O]⁺ | 352.3 | Loss of water |

| [M-COOH]⁺ | 325.3 | Loss of a carboxyl group |

| Aliphatic Fragments | Various | Characteristic of a long alkyl chain |

4.2. Experimental Protocol for Mass Spectrometry (GC-MS)

A generalized protocol for the GC-MS analysis of a dicarboxylic acid is as follows:

-

Derivatization: To increase volatility for GC analysis, the carboxylic acid groups are often converted to esters (e.g., methyl or trimethylsilyl esters). This can be achieved by reacting the acid with a suitable derivatizing agent.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separation is based on the boiling points and interactions of the components with the stationary phase.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact - EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound based on its molecular ion and fragmentation pattern, often with the aid of a spectral library.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like this compound.

Caption: Logical workflow for the spectral analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key carboxylic acid and alkane functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques are indispensable for verifying the identity and purity of this compound in research and development settings.

References

The Enigmatic Role of Docosanedioic Acid: A Technical Guide to its Metabolism and Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanedioic acid, a 22-carbon α,ω-dicarboxylic acid, is an endogenous metabolite derived from the omega-oxidation of docosanoic acid. While its metabolic pathway of formation is established, its specific biological roles and relevance in health and disease remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its metabolic pathways, and outlines experimental approaches to explore its yet-to-be-discovered biological functions. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid metabolism and its potential therapeutic applications.

Introduction

Very long-chain fatty acids (VLCFAs) and their metabolites are increasingly recognized for their diverse biological activities. This compound (HOOC(CH₂)₂₀COOH) is a dicarboxylic acid that emerges from an alternative metabolic route for docosanoic acid (C22:0), a saturated VLCFA. While dicarboxylic acids of shorter chain lengths have been implicated in various physiological and pathological processes, the biological significance of very long-chain dicarboxylic acids like this compound is poorly understood. This document synthesizes the available information on its metabolic fate and provides a framework for future research into its potential roles as a signaling molecule or biomarker.

Metabolic Pathways of this compound

The primary pathway for the formation of this compound is through the ω-oxidation of docosanoic acid. This process occurs predominantly in the endoplasmic reticulum of liver and kidney cells and serves as an alternative to the peroxisomal β-oxidation of VLCFAs.

The ω-oxidation pathway involves a series of enzymatic reactions:

-

ω-Hydroxylation: The terminal methyl group of docosanoic acid is hydroxylated to form 22-hydroxydocosanoic acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes belonging to the CYP4F subfamily, specifically CYP4F2 and CYP4F3B in humans.[1]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 22-oxodocosanoic acid. This reaction is catalyzed by alcohol dehydrogenases.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This step is carried out by aldehyde dehydrogenases.

Once formed, this compound can be further metabolized, likely through peroxisomal β-oxidation from either end of the molecule. This process would lead to the generation of shorter-chain dicarboxylic acids.

Quantitative Data

Quantitative data on this compound is scarce. The primary available data pertains to the enzyme kinetics of the initial step of its synthesis.

Table 1: Enzyme Kinetic Parameters for the ω-Hydroxylation of Very Long-Chain Fatty Acids by Human CYP4F2 and CYP4F3B [1]

| Enzyme | Substrate | Km (µM) | Vmax (pmol·min⁻¹·pmol P450⁻¹) |

| CYP4F2 | Docosanoic acid (C22:0) | 0.5 | 1.6 |

| Tetracosanoic acid (C24:0) | 1.1 | 1.6 | |

| Hexacosanoic acid (C26:0) | 1.9 | 0.9 | |

| CYP4F3B | Docosanoic acid (C22:0) | 1.6 | 5.0 |

| Tetracosanoic acid (C24:0) | 3.8 | 9.8 | |

| Hexacosanoic acid (C26:0) | 1.3 | 2.1 |

Data from Sanders et al. (2006).[1]

To date, there is no publicly available data on the endogenous concentrations of this compound in human or animal tissues and biofluids.

Biological Role and Signaling Pathways

The biological role of this compound is currently unknown. Unlike other fatty acid metabolites, there are no published studies directly investigating its function as a signaling molecule, its interaction with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), or its effects on gene expression and cellular processes.

While many long-chain fatty acids and their derivatives are known to be ligands for PPARs, which are key regulators of lipid metabolism and inflammation, it remains to be determined if this compound shares these properties.

Experimental Protocols

To elucidate the biological role of this compound, a series of well-defined experimental protocols are required. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Objective: To accurately measure the concentration of this compound in plasma, tissues, and cell culture media.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Internal Standard: A deuterated internal standard of this compound (e.g., this compound-d₄) is crucial for accurate quantification. This can be synthesized by chemical methods.

-

Sample Preparation:

-

Liquid-Liquid Extraction: Acidify the biological sample (e.g., plasma) with a strong acid (e.g., HCl). Extract the lipids with an organic solvent mixture such as hexane:isopropanol (3:2, v/v).

-

Saponification (for total fatty acid analysis): To measure both free and esterified this compound, the lipid extract can be saponified using a methanolic KOH solution.

-

-

Derivatization: The carboxyl groups of dicarboxylic acids are non-volatile. Therefore, derivatization is necessary for GC analysis. A common method is esterification to form methyl esters using BF₃-methanol or diazomethane.

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the fatty acid methyl esters.

-

Injection: Use a splitless injection mode to enhance sensitivity.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the this compound methyl ester and its deuterated internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to calculate the concentration in the unknown samples.

Cell-Based Assays to Determine Biological Activity

Objective: To investigate the potential biological effects of this compound on cultured cells.

Methodology: Cell Viability, Anti-inflammatory, and PPAR Activation Assays

-

Cell Culture: Use relevant cell lines such as human hepatocytes (e.g., HepG2), macrophages (e.g., THP-1), or adipocytes.

-

Cell Viability Assay (MTT or MTS Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT or MTS reagent and incubate.

-

Measure the absorbance to determine cell viability. This is crucial to identify non-toxic concentrations for subsequent assays.

-

-

Anti-inflammatory Assay:

-

Differentiate THP-1 monocytes into macrophages.

-

Pre-treat macrophages with various concentrations of this compound.

-

Stimulate inflammation with lipopolysaccharide (LPS).

-

Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

-

PPARγ Activation Reporter Assay:

-

Use a cell line that is transiently or stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Treat the cells with this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Measure luciferase activity to determine the extent of PPARγ activation.

-

Future Directions and Conclusion

The study of this compound is in its infancy. The lack of data on its endogenous levels and biological functions presents a significant research gap and an opportunity for novel discoveries. Future research should focus on:

-

Establishing Endogenous Concentrations: Measuring the levels of this compound in various tissues and in circulation in both healthy individuals and in the context of metabolic diseases.

-

Investigating Receptor Interactions: Directly assessing the binding and activation of nuclear receptors, particularly PPARs, by this compound.

-

Transcriptomic and Proteomic Analyses: Identifying changes in gene and protein expression in response to this compound treatment to uncover its downstream cellular effects.

-

In Vivo Studies: Utilizing animal models to investigate the physiological and pathological effects of altered this compound levels.

References

Docosanedioic Acid: A Technical Guide for Drug Development

An In-depth Review of the Synthesis, Properties, and Application of Docosanedioic Acid as a Non-Cleavable Linker in Advanced Drug Conjugates.

Introduction

This compound, a C22 α,ω-dicarboxylic acid, is emerging as a valuable component in the field of drug development, particularly in the design of sophisticated therapeutic conjugates. Its long, linear aliphatic chain provides a unique scaffold for the creation of non-cleavable linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide offers a comprehensive overview of the key literature, synthesis, physicochemical properties, and biological relevance of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white solid with a molecular formula of C22H42O4 and a molecular weight of 370.57 g/mol .[1] Its long hydrocarbon chain renders it insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C22H42O4 | [1] |

| Molecular Weight | 370.57 g/mol | [1] |

| Melting Point | 119-125 °C | |

| Appearance | White solid | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One common method involves the Wolff-Kishner reduction of a diketodocosanedioate precursor.[2] Alternative approaches include the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene with Raney nickel and the oxidative coupling of 10-undecynoic acid followed by reduction.[2] A detailed, classic laboratory-scale synthesis protocol is described in Organic Syntheses.[3]

Application in Drug Conjugates

The primary application of this compound in modern drug development is as a non-cleavable linker in ADCs and PROTACs.[] In this context, its long aliphatic chain acts as a spacer between the targeting moiety (e.g., an antibody) and the therapeutic payload (e.g., a cytotoxic agent or a small molecule for targeted protein degradation).

Role as a Non-Cleavable Linker

Non-cleavable linkers, such as those derived from this compound, are designed to be stable in systemic circulation.[5][6][7] The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody component within the lysosome of the target cell.[6] This mechanism can offer a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[6] The hydrophobic nature of the long alkyl chain in this compound-based linkers can influence the overall physicochemical properties of the resulting ADC, which needs to be considered during development and characterization.[8][9][10]

Experimental Protocols

While specific, detailed protocols for the use of this compound as a linker in published primary literature are scarce, a general workflow can be outlined based on standard bioconjugation techniques.

Activation and Conjugation of Dicarboxylic Acid Linkers

The carboxylic acid groups of this compound must be activated to react with functional groups on the antibody or payload, typically primary amines (e.g., lysine residues). A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol for NHS Ester Activation and Conjugation:

-

Activation of this compound:

-

Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in stoichiometric amounts.

-

Allow the reaction to proceed at room temperature for several hours to form the di-NHS ester of this compound.

-

The activated linker can be purified by crystallization or chromatography.

-

-

Antibody Preparation:

-

Prepare the antibody in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines.

-

-

Conjugation Reaction:

-

Add the activated this compound linker (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized.

-

Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

-

-

Purification of the ADC:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization of the ADC:

Biological Relevance and Metabolism

This compound is a very long-chain dicarboxylic acid that can be formed endogenously through the ω-oxidation of docosanoic acid (behenic acid).[] This metabolic pathway serves as an alternative to the primary β-oxidation of fatty acids.[11]

The Omega-Oxidation Pathway

The ω-oxidation of fatty acids occurs in the smooth endoplasmic reticulum of the liver and kidneys.[11] It involves a series of enzymatic reactions:

-

Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 enzyme to form a ω-hydroxy fatty acid.

-

Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of the α,ω-dicarboxylic acid.

Once formed, this compound can be further metabolized via peroxisomal β-oxidation, leading to chain-shortened dicarboxylic acids.[11]

Signaling Pathways and Biological Activity

Currently, there is a lack of published literature detailing any direct modulatory effects of this compound on specific cellular signaling pathways. Its biological significance is primarily understood in the context of fatty acid metabolism. Some studies have investigated the biological activities of other long-chain dicarboxylic acids, but data for this compound remains limited.[11]

Visualizations

Experimental Workflow for ADC Synthesis

References

- 1. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 5. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Purifying Synthetic Docosanedioic Acid: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methods for the purification of synthetic docosanedioic acid, a long-chain dicarboxylic acid with applications in organic synthesis and as a starting material for various commercial products. The following protocols and data are intended to guide researchers in obtaining high-purity this compound for their specific applications.

Introduction

This compound (HOOC(CH₂)₂₀COOH) is a C22 alpha,omega-dicarboxylic acid.[1] Its synthesis can result in impurities that may interfere with subsequent reactions or applications. Therefore, effective purification is a critical step to ensure the desired quality and reactivity of the compound. The primary methods for the purification of solid organic compounds like this compound are recrystallization and melt crystallization.

Purification Methods

Several techniques can be employed to purify synthetic this compound. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

General Principle: The crude solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection: The ideal solvent for recrystallization should:

-

Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

-

Not react with the compound.

-

Dissolve the impurities well even at low temperatures or not at all.

-

Be volatile enough to be easily removed from the purified crystals.

-

Have a boiling point below the melting point of the compound.

For this compound, suitable solvents include 2-methoxyethanol and methyl ethyl ketone.[2]

Melt Crystallization

Melt crystallization is a purification technique that does not require the use of a solvent.[3] It is based on the difference between the melting point of the pure compound and the melting point of the mixture of the compound and its impurities.

General Principle: The crude solid is melted and then slowly cooled to a temperature just below its melting point. The pure compound crystallizes out, while the impurities are concentrated in the remaining molten phase (mother liquor).[3] This process can be carried out in stages to achieve higher purity.

Experimental Protocols

Protocol 1: Recrystallization from 2-Methoxyethanol

This protocol is adapted from a literature procedure for the purification of this compound.[2]

Materials:

-

Crude this compound

-

2-Methoxyethanol

-

95% Ethanol

-

Erlenmeyer flask

-

Heated funnel with fluted filter paper

-

Büchner funnel and filter flask

-

Mechanical stirrer

-

Ice bath

Procedure:

-

Dissolve the moist, crude this compound in approximately 700 ml of hot 2-methoxyethanol in an Erlenmeyer flask.

-

Filter the hot solution through a fluted filter paper placed in a heated funnel to remove any insoluble impurities.

-

Allow the filtrate to cool gradually to 0–5 °C in an ice bath to induce crystallization.

-

Collect the crystallized this compound by vacuum filtration using a Büchner funnel. Press the filter cake as dry as possible.

-

Suspend the filter cake in 500 ml of 95% ethanol with mechanical stirring.

-

Collect the purified acid again on a Büchner funnel, wash with a small amount of 95% ethanol, and air dry.

Protocol 2: Recrystallization from Methyl Ethyl Ketone